N-Propan-2-yl-2-[(2,2,4-trioxo-3-propan-2-yl-1H-2lambda6,1,3-benzothiadiazin-6-yl)sulfonylamino]benzamide
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Description
“N-Propan-2-yl-2-[(2,2,4-trioxo-3-propan-2-yl-1H-2lambda6,1,3-benzothiadiazin-6-yl)sulfonylamino]benzamide” is a chemical compound with the CAS Number: 2225136-64-9 . It has a molecular weight of 480.57 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The compound has a complex structure that includes a benzothiadiazine ring system . The InChI code for the compound is1S/C20H24N4O6S2/c1-12(2)21-19(25)15-7-5-6-8-17(15)22-31(27,28)14-9-10-18-16(11-14)20(26)24(13(3)4)32(29,30)23-18/h5-13,22-23H,1-4H3,(H,21,25)
. Physical and Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 480.57 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.Scientific Research Applications
Electrophysiological Activity
N-substituted benzamide derivatives, including compounds similar to the specified chemical, have shown potency in in vitro cardiac electrophysiological activities. These compounds are comparable to sematilide, a class III electrophysiological agent, indicating their potential in cardiac arrhythmia management (Morgan et al., 1990).
Anticancer Properties
Derivatives of N-substituted benzamides, such as N-Propan-2-yl-2-[(2,2,4-trioxo-3-propan-2-yl-1H-2lambda6,1,3-benzothiadiazin-6-yl)sulfonylamino]benzamide, have been synthesized with the aim of creating effective anticancer agents. One specific compound demonstrated high proapoptotic activity on melanoma cell lines, highlighting the potential of these compounds in cancer treatment (Yılmaz et al., 2015).
Antimicrobial and Antifungal Action
Studies on benzothiazole derivatives, closely related to the specified compound, have shown promising results in antimicrobial and antifungal activities. These compounds have demonstrated sensitivity to both Gram-positive and Gram-negative bacteria and have shown antifungal activity against Candida albicans (Sych et al., 2019).
Corrosion Inhibition
Benzothiazole derivatives have been explored for their corrosion inhibiting effects on steel in acidic solutions. These studies suggest potential applications of these compounds, including this compound, in protecting metals against corrosion (Hu et al., 2016).
Anticonvulsant Activity
Compounds structurally related to this compound have been synthesized and evaluated for their anticonvulsant activity, showing potential as treatments for seizure disorders (Harish et al., 2014).
Antimicrobial Agents
Novel benzamide derivatives, which are structurally similar to the specified compound, have been synthesized and evaluated for their antimicrobial activities against various bacterial strains, showing potential as antimicrobial agents (Rajanarendar et al., 2008).
Properties
IUPAC Name |
N-propan-2-yl-2-[(2,2,4-trioxo-3-propan-2-yl-1H-2λ6,1,3-benzothiadiazin-6-yl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O6S2/c1-12(2)21-19(25)15-7-5-6-8-17(15)22-31(27,28)14-9-10-18-16(11-14)20(26)24(13(3)4)32(29,30)23-18/h5-13,22-23H,1-4H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPOYXCXUYKZJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)NS(=O)(=O)N(C3=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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